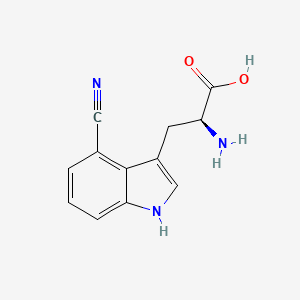
4-Cyanotryptophan
Übersicht
Beschreibung
4-Cyanotryptophan is an unnatural amino acid that has been shown to be an efficient blue fluorescence emitter . This property allows it to have potential applications in biological spectroscopy and microscopy .
Synthesis Analysis
The synthesis of 4-Cyanotryptophan has been a challenge due to lack of facile synthetic routes . .Molecular Structure Analysis
The steady state and time-resolved fluorescence and infrared (IR) properties of 4-Cyanotryptophan have been investigated and compared . The position of the nitrile substitution as well as the solvent environment influences the spectroscopic properties (solvatochromism) .Chemical Reactions Analysis
Similar to native tryptophan, the electronic (nanosecond) lifetime and emission spectra of 4-Cyanotryptophan are modulated by the environment . This makes 4-Cyanotryptophan an attractive fluorescent probe to study the structural dynamics of proteins in complex media .Physical And Chemical Properties Analysis
The nitrile absorption in the IR region of 4-Cyanotryptophan can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions . Importantly, 4-Cyanotryptophan exhibits a single absorption in the nitrile stretch region .Wissenschaftliche Forschungsanwendungen
Use in Biological Spectroscopy and Microscopy : 4-Cyanotryptophan is an efficient blue fluorescence emitter, making it valuable for biological spectroscopy and microscopy applications. Its synthesis and application to assess peptide-membrane interactions have been demonstrated, showcasing its utility in imaging cell-membrane-bound peptides and determining peptide-membrane binding constants (Zhang et al., 2019).
Probing Hydration Environments in Proteins : It serves as a fluorescent probe for hydration environments. Tryptophan derivatives like 4-Cyanotryptophan have been used to study local protein environments through spectroscopic methods such as FTIR, UV-Vis, and fluorescence spectroscopy (Huang et al., 2018).
Fluorescence Lifetime Studies : The solvent dependence of cyanoindole fluorescence lifetime, particularly of 4-cyanotryptophan, has been examined. This helps in understanding how fluorescence lifetimes vary with different solvents, providing insights for applications in biological studies (Hilaire et al., 2017).
Enzymatic Synthesis for Pharmaceutical and Chemical Biology Applications : The enzymatic platform for the synthesis of 4-Cyanotryptophan has been improved, making it a valuable compound for pharmaceutical synthesis and chemical biology. Its high yield and temperature profile adjustments have expanded the possibilities for in vivo production (Boville et al., 2018).
Fluorescent Probes for Studying Protein Conformational Changes and DNA-Protein Interaction : Cyanotryptophans, including 4-Cyanotryptophan, have been synthesized and incorporated into proteins as fluorescent probes. These probes are useful for studying protein conformational events and protein-nucleic acid interactions, providing insights into these critical biological processes (Talukder et al., 2015).
Visualization in Two-Photon Microscopy : Its utility in two-photon fluorescence microscopy has been demonstrated. This includes imaging integrins on cell surfaces, which is vital for understanding various cellular processes (Fong et al., 2021).
Dual Infrared and Fluorescence Spectroscopic Labels : It has been shown that cyanotryptophans can be used as dual infrared and fluorescence spectroscopic labels to study structural dynamics in proteins. This offers a comprehensive approach to examining protein structures and interactions (van Wilderen et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The benefits of 4-Cyanotryptophan are that they absorb and emit separately from the naturally occurring tryptophan and that in these dual fluorescence/vibrational labels, observables of IR and fluorescence spectroscopy are modulated differently by their surroundings . Because IR absorption and fluorescence operate on different time and length scales, they thus provide complementary structural information . This opens up new applications in biological spectroscopy and microscopy .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17/h1-3,6,9,15H,4,14H2,(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPSYGYZOBPCLD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanotryptophan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




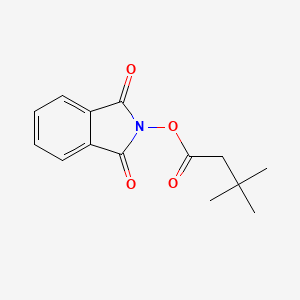
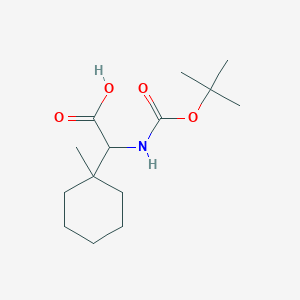
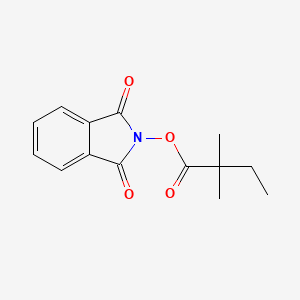

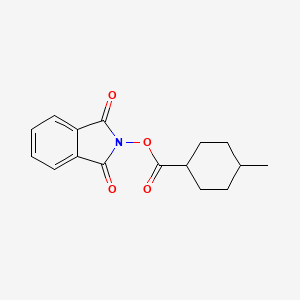
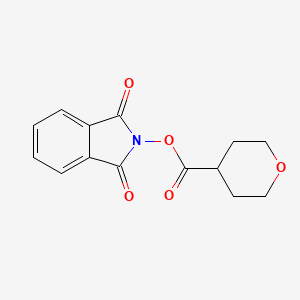
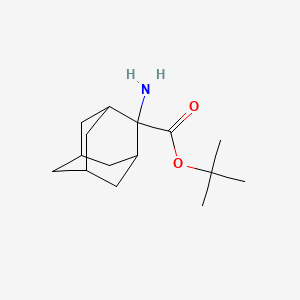
![2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid](/img/structure/B8074623.png)
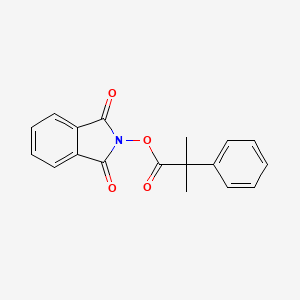

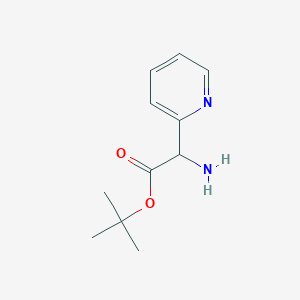
![ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B8074665.png)
![3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8074669.png)